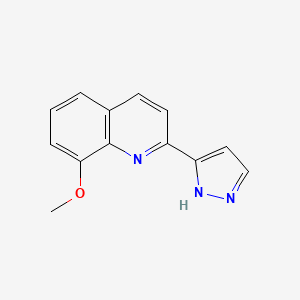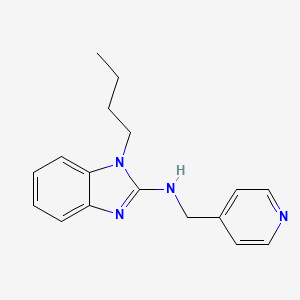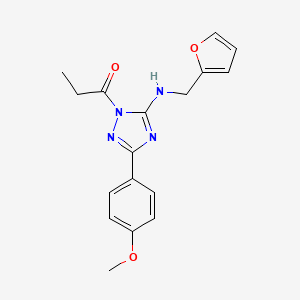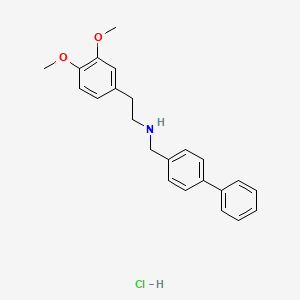
8-methoxy-2-(1H-pyrazol-3-yl)quinoline
Vue d'ensemble
Description
8-methoxy-2-(1H-pyrazol-3-yl)quinoline is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 8-methoxy-2-(1H-pyrazol-3-yl)quinoline is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective properties: this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-microbial properties: this compound has been found to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-methoxy-2-(1H-pyrazol-3-yl)quinoline in lab experiments include its ability to exhibit various biochemical and physiological effects, making it a promising candidate for further study. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 8-methoxy-2-(1H-pyrazol-3-yl)quinoline. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved properties.
3. Testing the efficacy of this compound in animal models of cancer, neurodegenerative diseases, and infectious diseases.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. The synthesis method for this compound is reliable and efficient, and it has many potential scientific research applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
8-methoxy-2-(1H-pyrazol-3-yl)quinoline has been extensively studied for its potential use in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Research: this compound has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Infectious Disease Research: this compound has been found to exhibit anti-microbial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
8-methoxy-2-(1H-pyrazol-5-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-4-2-3-9-5-6-10(15-13(9)12)11-7-8-14-16-11/h2-8H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWCTMVPDGAVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4200133.png)
![3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B4200135.png)
![N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4200138.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)


![N-(4-ethoxyphenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200182.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4200190.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4200193.png)
![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)